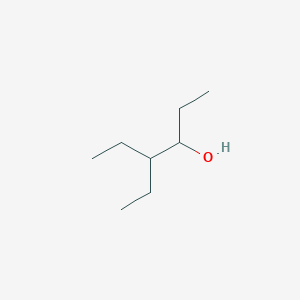

4-Ethyl-3-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJLCKCCKQMGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037127 | |

| Record name | 4-Ethyl-3-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-44-0 | |

| Record name | 3-Hexanol, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanol, 4-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-3-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexanol, 4-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Ethyl-3-hexanol: Chemical Properties and Structure

This document provides a comprehensive technical overview of the chemical properties and structural information for this compound (CAS No: 19780-44-0). The information is compiled from various chemical databases and safety data sheets to serve as a foundational resource for laboratory and development applications.

Chemical Identity and Structure

This compound is a secondary alcohol characterized by a six-carbon hexane (B92381) backbone with an ethyl substituent at the fourth carbon and a hydroxyl group at the third carbon.[1] This structure imparts moderate solubility in water and good solubility in many organic solvents.[1][2]

| Identifier | Value |

| IUPAC Name | 4-Ethylhexan-3-ol[1][3] |

| Synonyms | 3-Hexanol, 4-ethyl-[1][3] |

| CAS Number | 19780-44-0[1][2][3][4][5] |

| Molecular Formula | C₈H₁₈O[1][2][3][4][5] |

| SMILES | CCC(CC)C(O)CC[5][6] |

| Canonical SMILES | CCC(CC)C(CC)O[4] |

| InChI | InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3[1][3][4] |

| InChIKey | BOJLCKCCKQMGKD-UHFFFAOYSA-N[3][4][7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The presence of the hydroxyl group allows for hydrogen bonding, influencing properties such as boiling point and solubility.[1]

| Property | Value |

| Molecular Weight | 130.23 g/mol [2][4][8] |

| Appearance | Colorless to slightly yellow liquid[2] |

| Odor | Special aromatic smell[2] |

| Density | ~0.84 g/mL[2] |

| Boiling Point | 163-164 °C[2][6] |

| Melting Point | Approximately -61 °C to -82 °C[2] |

| Flash Point | 64.2 °C[2] |

| Vapor Pressure | 0.449 mmHg at 25°C[2] |

| Refractive Index | ~1.431[2][6] |

| Topological Polar Surface Area | 20.2 Ų[4][8] |

| Rotatable Bond Count | 4[4] |

Synthesis and Reactivity

Synthesis: this compound is typically synthesized via the hydrogenation reduction of 4-ethyl-3-hexanone.[2]

Reactivity: As a secondary alcohol, this compound undergoes typical alcohol reactions, such as oxidation and esterification.[1]

Experimental Protocols & Spectroscopic Data

While specific experimental protocols for the characterization of this compound are not widely published, the following represents generalized methodologies for the acquisition of key analytical data based on standard laboratory practices.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To determine the purity of the compound and identify its fragmentation pattern.

-

Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer (e.g., Shimadzu GC-MS-QP2020 NX).[9][10]

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

GC Separation: An aliquot of the sample (typically 1 µL) is injected into the GC. The separation is performed on a capillary column (e.g., OV-17 or similar) with helium as the carrier gas.[11] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high temperature (e.g., 250 °C) to ensure the elution of the compound.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is used to fragment the molecule. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is recorded.[12]

-

-

Data: Mass spectra for this compound are available in the NIST Chemistry WebBook.[12]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 600 MHz).[9][10]

-

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters include the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction using appropriate software (e.g., TOPSPIN).[9][10]

-

-

Data: Predicted ¹H and ¹³C NMR spectra are available in databases such as Guidechem.[4]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker INVENIO-R).[10]

-

Methodology:

-

Sample Preparation: A small drop of neat this compound liquid is placed directly on the ATR crystal.[7]

-

Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-600 cm⁻¹.[9][10] Data is collected over multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

-

-

Data: An IR spectrum for this compound is available in the NIST Chemistry WebBook and SpectraBase.[7][13] The characteristic broad peak for the O-H stretch of the alcohol group is expected around 3300-3500 cm⁻¹.

Visualization of Compound Characterization Workflow

The following diagram illustrates the logical workflow from the compound's structural identity to the determination of its chemical and physical properties.

Caption: Logical workflow for the characterization of this compound.

Safety and Handling

This compound is considered irritating to the eyes, respiratory system, and skin.[2]

-

Hazard Statements: H319 (Causes serious eye irritation).[4] May also be classified as a combustible liquid and harmful if inhaled.[14]

-

Precautionary Statements:

-

Prevention: P264 (Wash hands and skin thoroughly after handling), P280 (Wear protective gloves, clothing, and eye/face protection).[4] Keep away from heat and sources of ignition.[14]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[4]

-

-

Handling: Handle in a well-ventilated area and in accordance with good industrial hygiene and safety practices. Store in a cool, dry place with the container tightly closed.

This guide is intended for informational purposes by trained professionals and does not supersede any official safety data sheets (SDS) or regulatory documents.

References

- 1. CAS 19780-44-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. 3-Hexanol, 4-ethyl- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-ethylhexan-3-ol | 19780-44-0 | Buy Now [molport.com]

- 6. This compound [stenutz.eu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. (3S)-4-ethyl-3-hexanol | C8H18O | CID 7004854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 3-Hexanol, 4-ethyl- [webbook.nist.gov]

- 13. 3-Hexanol, 4-ethyl- [webbook.nist.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Synthesis pathways for 4-Ethyl-3-hexanol

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a secondary alcohol with applications as a solvent and chemical intermediate.[1] The document details two core synthetic strategies: the reduction of 4-ethyl-3-hexanone and the Grignard reaction. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate understanding and replication of these synthetic methods.

Synthesis Pathways

Two principal routes for the synthesis of this compound are outlined below.

Reduction of 4-Ethyl-3-hexanone

A common and straightforward method for the preparation of this compound is the reduction of the corresponding ketone, 4-ethyl-3-hexanone.[1][2] This can be achieved through catalytic hydrogenation or with hydride reducing agents.

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Raney Nickel or a rhodium-based catalyst, in the presence of hydrogen gas.[2][3] The ketone's carbonyl group is selectively reduced to a hydroxyl group.

-

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol, while the more reactive lithium aluminum hydride requires anhydrous conditions with an aprotic solvent like diethyl ether.

Caption: Reduction of 4-Ethyl-3-hexanone to this compound.

Grignard Reaction

The Grignard reaction provides a versatile method for constructing the carbon skeleton of this compound. This pathway involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. Two viable combinations are:

-

Ethylmagnesium bromide with propanal.

-

Propylmagnesium bromide with butanal.

The reaction forms a magnesium alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to yield the final alcohol product.

Caption: Grignard Synthesis Pathways to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via the two primary pathways.

Table 1: Reduction of 4-Ethyl-3-hexanone

| Parameter | Catalytic Hydrogenation (Raney Nickel) | Sodium Borohydride Reduction | Lithium Aluminum Hydride Reduction |

| Starting Material | 4-Ethyl-3-hexanone | 4-Ethyl-3-hexanone | 4-Ethyl-3-hexanone |

| Reagent | H₂, Raney Nickel | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Ethanol | Methanol (B129727) or Ethanol | Anhydrous Diethyl Ether or THF |

| Temperature | Room Temperature to 50°C | 0°C to Room Temperature | 0°C to Room Temperature |

| Pressure | Atmospheric to 50 psi | Atmospheric | Atmospheric |

| Reaction Time | 2-24 hours (estimated) | 1-3 hours | 1-3 hours |

| Typical Yield | >90% (estimated for similar ketones) | 80-95% (estimated for similar ketones) | 85-95% (estimated for similar ketones) |

Table 2: Grignard Synthesis of this compound

| Parameter | Ethylmagnesium bromide + Propanal |

| Starting Materials | Ethyl bromide, Magnesium, Propanal |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0°C to Reflux |

| Reaction Time | 2-4 hours |

| Workup | Saturated aq. NH₄Cl or dilute HCl |

| Typical Yield | 70-90% (estimated for similar reactions) |

Experimental Protocols

Protocol 1: Reduction of 4-Ethyl-3-hexanone with Sodium Borohydride

This protocol is adapted from standard procedures for the reduction of ketones.

Materials:

-

4-Ethyl-3-hexanone

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-ethyl-3-hexanone (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add sodium borohydride (0.3 eq) to the cooled solution in portions.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding deionized water at 0°C.

-

Adjust the pH to approximately 7 with 1 M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography on silica (B1680970) gel or distillation if necessary.

Protocol 2: Grignard Synthesis of this compound from Ethyl Bromide and Propanal

This protocol is adapted from the synthesis of a structurally similar alcohol. All glassware must be flame-dried under an inert atmosphere before use.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Propanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Experimental Workflow:

Caption: Experimental Workflow for the Grignard Synthesis.

Procedure:

-

Preparation of the Grignard Reagent:

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

-

Assemble and flame-dry the apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in 30 mL of anhydrous diethyl ether.

-

Add a small portion (approximately 2-3 mL) of the ethyl bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and warming). If it doesn't start, gently warm the flask or add a crystal of iodine.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Prepare a solution of propanal (1.0 eq) in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the propanal solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Combine all organic layers and wash with 20 mL of brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

References

A Technical Guide to the Spectroscopic Analysis of 4-Ethyl-3-hexanol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Ethyl-3-hexanol (CAS No: 19780-44-0), a secondary alcohol with the molecular formula C₈H₁₈O. The guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in a structured format and detailing the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the variability in reported experimental values, the following are predicted ¹H and ¹³C NMR chemical shifts based on standard correlation tables and computational models. These values are typical for a sample dissolved in a deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 3.3 - 3.5 | m | - | 1H |

| H-4 | 1.2 - 1.4 | m | - | 1H |

| H-5, H-2' | 1.3 - 1.5 | m | - | 4H |

| H-2 | 1.4 - 1.6 | m | - | 2H |

| OH | 1.5 - 2.5 | br s | - | 1H |

| H-1, H-1', H-6 | 0.8 - 1.0 | t | ~7 | 9H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 | ~75 |

| C-4 | ~50 |

| C-2, C-2' | ~28 |

| C-5, C-1' | ~25 |

| C-1 | ~14 |

| C-6 | ~10 |

Infrared (IR) Spectroscopy Data

The following data is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Mode |

| ~3600-3200 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| 2960-2850 | Strong | C-H (sp³) | Stretching |

| ~1465 | Medium | C-H | Bending (Methylene & Methyl) |

| ~1380 | Medium | C-H | Bending (Methyl) |

| 1260-1050 | Strong | C-O | Stretching |

Mass Spectrometry (MS) Data

The following data is based on the electron ionization (EI) mass spectrum available from the NIST Chemistry WebBook. The molecular weight of this compound is 130.23 g/mol .

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

| 130 | < 1 | [C₈H₁₈O]⁺˙ (Molecular Ion, M⁺˙) |

| 112 | ~ 2 | [M - H₂O]⁺˙ |

| 101 | ~ 40 | [M - C₂H₅]⁺ |

| 87 | ~ 5 | [M - C₃H₇]⁺ |

| 73 | ~ 100 (Base Peak) | [CH(OH)CH₂CH₃]⁺ |

| 57 | ~ 85 | [C₄H₉]⁺ |

| 45 | ~ 30 | [CH(OH)CH₃]⁺ |

| 29 | ~ 55 | [C₂H₅]⁺ |

Visualized Data Interpretation

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for determining the structure of this compound using complementary spectroscopic techniques.

Key Fragmentation Pathways in Mass Spectrometry

Alcohols primarily fragment via two main pathways in an electron ionization mass spectrometer: alpha-cleavage and dehydration (loss of water). The diagram below shows these pathways for this compound.

Experimental Protocols

The following sections describe generalized yet detailed protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is suitable for acquiring high-resolution spectra of liquid alcohol samples.

-

Sample Preparation: A sample of this compound (approx. 5-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: A modern NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is performed.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A total of 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., DEPT) is used to simplify the spectrum and provide information about the number of attached protons.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 64 to 1024) is required.

-

A wider spectral width (e.g., 200-240 ppm) is used, with a relaxation delay of 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.

-

Sample Preparation: As a liquid, this compound can be analyzed directly ("neat"). A single drop of the neat liquid is placed onto the crystal (e.g., diamond or zinc selenide) of the ATR accessory.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty ATR crystal is collected first. This background is automatically subtracted from the sample spectrum.

-

Data Acquisition:

-

The sample spectrum is collected. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

This protocol outlines the procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into a Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities. The alcohol is then introduced into the mass spectrometer's ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

In-Depth Technical Guide to 4-Ethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Ethyl-3-hexanol, a chiral secondary alcohol with applications in the chemical industry and potential as a building block in organic synthesis. This document consolidates key information regarding its chemical identity, physicochemical properties, synthesis, and safety considerations, tailored for a scientific audience.

IUPAC Name: 4-ethylhexan-3-ol[1][2] CAS Number: 19780-44-0[1][3]

This compound is a branched-chain alcohol featuring a hydroxyl group on the third carbon of a hexane (B92381) backbone with an ethyl substituent at the fourth position.[3] Its structure, particularly its chirality, makes it an interesting synthon for the synthesis of more complex molecules. This guide aims to provide the detailed data and protocols necessary for its effective use in a research and development setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various sources and estimations where experimental values are not available.

| Property | Value | Source(s) |

| Molecular Formula | C8H18O | [3] |

| Molecular Weight | 130.23 g/mol | [2][4] |

| Appearance | Colorless to slightly yellow liquid | [1][5] |

| Odor | Characteristic aromatic smell | [1][5] |

| Boiling Point | Approximately 159-163 °C | [1][5] |

| Melting Point | Approximately -82 °C | [1][5] |

| Density | Approximately 0.835 g/mL | [1][5] |

| Solubility | Moderately soluble in water; soluble in many organic solvents | [1][3][5] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the reduction of the corresponding ketone, 4-ethylhexan-3-one (B13811291).[1][5] For researchers requiring stereochemical control, an enantioselective reduction is necessary.

General Synthesis Pathway

The synthesis of this compound from its ketone precursor is a standard reduction reaction.

Caption: General synthesis of this compound.

Experimental Protocol: Asymmetric Reduction of 4-Ethylhexan-3-one

This protocol outlines a general procedure for the enantioselective synthesis of this compound using a chiral catalyst. The specific catalyst and conditions would need to be optimized for the desired enantiomer.

Materials:

-

4-ethylhexan-3-one

-

Anhydrous solvent (e.g., isopropanol, dichloromethane)

-

Chiral catalyst (e.g., a chiral ruthenium-based or rhodium-based catalyst)

-

Reducing agent (e.g., hydrogen gas or a hydride source like isopropanol)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: Under an inert atmosphere, a dried reaction flask is charged with 4-ethylhexan-3-one and the anhydrous solvent.

-

Catalyst Addition: The chiral catalyst is added to the solution. The catalyst loading is typically low, in the range of 0.1 to 1 mol%.

-

Initiation of Reduction: The flask is either pressurized with hydrogen gas or the hydride source is added. The reaction is then stirred at a controlled temperature.

-

Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by column chromatography on silica (B1680970) gel to yield the pure this compound.

-

Characterization: The final product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its enantiomeric excess is determined by chiral GC or HPLC.

Biological Significance and Applications in Drug Development

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in biological signaling pathways or its specific metabolic fate. However, as a chiral secondary alcohol, it holds potential as a valuable chiral building block in the synthesis of more complex, biologically active molecules. The stereochemistry of such molecules is often critical for their pharmacological activity.

The general metabolic pathway for secondary alcohols involves oxidation to the corresponding ketone, followed by further metabolism.

Caption: Postulated metabolic pathway for this compound.

Safety and Handling

This compound is considered to have low toxicity.[1][5] However, as with most organic solvents and reagents, appropriate safety precautions should be taken.

-

Irritation: It may cause irritation to the eyes, respiratory system, and skin.[1][5]

-

Handling: Use in a well-ventilated area and avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Storage: Store in a sealed container and avoid contact with strong oxidizing agents.[1][5]

This guide provides a foundational understanding of this compound for scientific applications. Further research into its biological activities and applications in asymmetric synthesis is warranted.

References

An In-depth Technical Guide on the Physical and Chemical Stability of 4-Ethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 4-Ethyl-3-hexanol. Due to the limited availability of specific stability data for this compound, this guide integrates established principles of alcohol chemistry and data from structurally similar secondary alcohols to predict its stability profile. The methodologies and potential degradation pathways outlined herein are intended to serve as a robust framework for stability study design and analytical method development.

Physicochemical Properties of this compound

This compound is a secondary alcohol with a branched alkyl chain.[1] Its physical and chemical characteristics are fundamental to understanding its stability. Key properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [2] |

| CAS Number | 19780-44-0 | [2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Odor | Characteristic aromatic odor | [3] |

| Boiling Point | Approximately 159-163 °C | [3] |

| Melting Point | Approximately -82 °C | [3] |

| Density | Approximately 0.835 g/mL | [3] |

| Solubility | Moderately soluble in water; soluble in many organic solvents | [1][3] |

| Vapor Pressure | 0.449 mmHg at 25°C | |

| Refractive Index | ~1.4315 |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily influenced by its secondary alcohol functional group. The principal degradation pathways are oxidation and dehydration.

Oxidative Degradation

As a secondary alcohol, this compound is susceptible to oxidation, which results in the formation of a ketone, specifically 4-ethyl-3-hexanone. This is a common degradation pathway for secondary alcohols.[3] The reaction can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ions, or by stronger oxidizing agents.

The general mechanism for the oxidation of a secondary alcohol to a ketone is depicted below.

Caption: Oxidation of this compound to 4-Ethyl-3-hexanone.

Dehydration

Under acidic conditions or at elevated temperatures, this compound can undergo dehydration, which is the elimination of a water molecule to form an alkene. Due to the structure of this compound, a mixture of octene isomers can be expected as degradation products.[3]

Esterification

In the presence of carboxylic acids, this compound can undergo esterification to form the corresponding ester.[1] While this is a common reaction, it is typically considered a compatibility issue rather than a degradation pathway unless an acidic impurity is present.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4] The following sections outline a general protocol for conducting forced degradation studies on this compound.

General Protocol

A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on the stress condition).[4][5] The stressed samples should be analyzed at appropriate time points (e.g., 0, 24, 48, 72 hours) and compared to an unstressed control sample. The target degradation is typically in the range of 5-20%.[6]

Stress Conditions

The following stress conditions are recommended based on ICH guidelines:[4][6]

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: 80°C in a dry oven.

-

Photolytic Degradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Representative Quantitative Data

Due to the lack of specific experimental data for this compound, the following table presents representative data for a generic C8 secondary alcohol (e.g., 3-Octanol) to illustrate expected outcomes of forced degradation studies.[3]

| Stress Condition | Duration (hours) | % Degradation (Illustrative) | Major Degradation Product(s) |

| 0.1 M HCl, 60°C | 48 | ~5% | Octene isomers |

| 0.1 M NaOH, 60°C | 48 | <1% | No significant degradation |

| 3% H₂O₂, RT | 48 | ~15% | 3-Octanone |

| 80°C (Thermal) | 72 | ~8% | 3-Octanone, Octene isomers |

| Photolytic (ICH Q1B) | - | ~10% | 3-Octanone |

Experimental Protocols

Stability-Indicating GC-MS Method

A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for the analysis of volatile compounds like this compound and its potential degradation products.[3]

-

Instrumentation: Gas Chromatograph coupled with a Mass Selective Detector (GC-MS).

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[3]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

-

Injector Temperature: 250°C.[3]

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).[3]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 minutes.[3]

-

-

MSD Parameters:

-

Transfer Line Temperature: 280°C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

Caption: Workflow for the GC-MS analysis of this compound.

Summary and Recommendations

This compound is a relatively stable secondary alcohol under ambient conditions. The primary routes of degradation are oxidation to 4-ethyl-3-hexanone and, to a lesser extent, dehydration to octene isomers under thermal or acidic stress. For long-term storage, it is recommended to keep this compound in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

The provided experimental protocols for forced degradation studies and the stability-indicating GC-MS method offer a solid foundation for researchers and drug development professionals to assess the stability of this compound and related compounds. It is crucial to validate the analytical method according to ICH guidelines to ensure its suitability for its intended purpose.

References

- 1. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to 4-Ethyl-3-hexanol: From Discovery to Synthetic Protocols and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3-hexanol, a secondary branched-chain alcohol, is a molecule of interest in various chemical and potentially biological fields. This technical guide provides a comprehensive overview of its discovery, natural occurrence, physicochemical properties, and detailed synthetic methodologies. Special emphasis is placed on experimental protocols to aid in its laboratory preparation. Furthermore, this guide explores the potential biological activities of this compound by examining the known effects of structurally related branched-chain alcohols on cellular systems. While direct evidence for specific signaling pathway involvement is currently limited, this document elucidates plausible mechanisms of action based on existing research, providing a foundation for future investigation. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound (CAS No. 19780-44-0) is an eight-carbon secondary alcohol.[1] Its structure, featuring an ethyl branch at the fourth carbon position, imparts specific physical and chemical properties that distinguish it from its linear isomers.[1] While not as extensively studied as some other alcohols, its potential applications as a solvent, intermediate in the synthesis of fragrances and plasticizers, and its possible role as a semiochemical, make it a compound of interest.[2] This guide aims to consolidate the current knowledge on this compound and to provide a practical resource for researchers.

Discovery and Natural Occurrence

The precise historical details of the discovery and first synthesis of this compound are not well-documented in readily available literature. It is a known chemical entity, cataloged and characterized, but a seminal discovery paper is not prominently cited.

The natural occurrence of this compound has not been definitively established in peer-reviewed literature. However, structurally similar compounds, such as 4-methyl-3-hexanol, have been identified as pheromones in certain ant species.[3] Additionally, various other branched-chain alcohols are known to be present as volatile compounds in fermented beverages and spirits, though this compound is not commonly listed among them.[4][5] The possibility of its existence as a minor component in natural sources, such as essential oils or as a product of microbial metabolism, remains an area for further investigation.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19780-44-0 | [1][6] |

| Molecular Formula | C₈H₁₈O | [2] |

| Molar Mass | 130.23 g/mol | [7] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Odor | Characteristic aromatic smell | [2] |

| Boiling Point | 159-163 °C | [2] |

| Melting Point | ~ -82 °C | [2] |

| Density | ~ 0.835 - 0.841 g/mL | [2] |

| Refractive Index | ~ 1.430 - 1.4315 | [2] |

| Solubility | Soluble in many organic solvents, moderately soluble in water | [1][2] |

| Flash Point | 64.2 °C | [2] |

| Vapor Pressure | 0.449 mmHg at 25 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR | Predicted chemical shifts available. | [8] |

| ¹³C NMR | Predicted chemical shifts available. | [8] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [9] |

| Infrared (IR) Spectroscopy | IR spectrum available. | [10][11] |

Note: While references to NMR spectra exist, readily available, detailed peak assignments with chemical shifts and coupling constants are not prevalent in the searched literature. Predicted values can be obtained from chemical software.

Synthesis of this compound

This compound can be synthesized through two primary routes: the reduction of 4-ethyl-3-hexanone and the Grignard reaction.

Reduction of 4-Ethyl-3-hexanone

The most common laboratory and industrial preparation of this compound involves the reduction of the corresponding ketone, 4-ethyl-3-hexanone.[2][12] This can be achieved through catalytic hydrogenation or with the use of chemical reducing agents.

This protocol is a general guideline based on established procedures for ketone reduction.

Materials:

-

4-Ethyl-3-hexanone

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Nickel or Rhodium on a support)

-

Solvent (e.g., Ethanol or Ethyl Acetate)

-

Pressurized reaction vessel (autoclave)

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a suitable pressurized reaction vessel, dissolve 4-ethyl-3-hexanone in an appropriate solvent (e.g., ethanol).

-

Add the catalyst (e.g., Raney Nickel or a rhodium-based catalyst) to the solution. The catalyst loading is typically 1-5% by weight of the ketone.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (this can range from atmospheric pressure to several hundred psi, depending on the catalyst and scale).

-

Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Diagram of the Catalytic Hydrogenation Workflow:

Grignard Reaction

An alternative synthetic route is the Grignard reaction, which involves the reaction of an organomagnesium halide with an appropriate aldehyde.[13][14] For the synthesis of this compound, two retrosynthetic approaches are possible:

-

Approach A: Reaction of propylmagnesium bromide with 2-ethylbutanal (B1361351).

-

Approach B: Reaction of sec-butylmagnesium bromide with butanal.

This protocol is a representative procedure and may require optimization.

Materials:

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous diethyl ether

-

2-Ethylbutanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Flame-dried glassware

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium. If the reaction does not start (indicated by bubbling and a grayish color), gently warm the flask.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.

-

-

Reaction with 2-Ethylbutanal:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Dissolve 2-ethylbutanal in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 2-ethylbutanal solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Cool the reaction mixture in an ice-water bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum fractional distillation.

-

Diagram of the Grignard Synthesis Workflow:

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, insights can be gained from research on structurally similar branched-chain alcohols and octanols.

Interaction with Cellular Membranes

Branched-chain alcohols can insert into the lipid bilayer of cell membranes, altering their physical properties. The branched structure disrupts the tight packing of fatty acid chains, which can lead to an increase in membrane fluidity. This modulation of membrane fluidity can, in turn, affect the function of membrane-bound proteins, such as receptors and ion channels.

Effects on Neuronal Signaling

Long-chain alcohols, including octanols, have been shown to interact with neuronal receptors. For instance, octanol (B41247) can act as an inhibitor of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and can also inhibit capacitative calcium entry in cells.[9][10] These actions suggest that this compound, as a C8 alcohol, might exhibit similar modulatory effects on neuronal signaling.

Potential as a Semiochemical

As previously mentioned, the structural similarity of this compound to known insect pheromones suggests it could have a role as a semiochemical, a signaling molecule used in communication between organisms.[4] This could involve acting as an attractant, repellent, or aggregation pheromone for certain insect species.

Diagram of Potential Biological Interactions of this compound:

Conclusion

This compound is a readily synthesizable branched-chain alcohol with well-defined physicochemical properties. While its natural occurrence and specific biological roles are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests potential for further investigation, particularly in the fields of chemical ecology and neuropharmacology. The detailed synthetic protocols provided in this guide offer a practical resource for researchers to produce this compound for further study. Future research should focus on definitively identifying its presence in natural sources and exploring its effects on specific biological signaling pathways.

References

- 1. CAS 19780-44-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 3-Hexanol, 4-ethyl- [webbook.nist.gov]

- 7. (3S)-4-ethyl-3-hexanol | C8H18O | CID 7004854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Hexanol, 4-ethyl- [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 3-Hexanol, 4-ethyl- [webbook.nist.gov]

- 12. brainly.com [brainly.com]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. Khan Academy [khanacademy.org]

In-Depth Technical Guide: Toxicological and Safety Profile of 4-Ethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety data for 4-Ethyl-3-hexanol. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without consulting primary literature and expert advice. Data on this specific compound is limited, and information on related substances is provided for context only.

Introduction

This compound (CAS No. 19780-44-0) is a branched-chain aliphatic alcohol.[1][2][3][4] Its structural formula is C8H18O.[1][2] It is described as a colorless to slightly yellow liquid with a characteristic aromatic smell.[5] Due to its properties as a solvent and chemical intermediate, understanding its toxicological and safety profile is crucial for risk assessment and safe handling in research and industrial settings.[5] This guide synthesizes the currently available data on the toxicological properties of this compound, outlines relevant experimental protocols, and visualizes key processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 19780-44-0 | [1][2][3][4] |

| Appearance | Colorless to slightly yellow liquid | [5] |

| Odor | Aromatic | [5] |

| Boiling Point | 159-163 °C | [5] |

| Melting Point | Approximately -82 °C | [5] |

| Density | Approximately 0.835 - 0.8414 g/mL | [5] |

| Flash Point | 64.2 °C | |

| Vapor Pressure | 0.449 mmHg at 25°C | |

| Solubility | Soluble in water and many organic solvents | [5] |

Toxicological Data

The available toxicological data for this compound is limited. The primary reported hazards are related to its irritant properties.

Acute Toxicity

No specific quantitative data (e.g., LD50 or LC50 values) for acute oral, dermal, or inhalation toxicity of this compound were identified in the public domain. General statements suggest it has low toxicity.[5] For a related compound, 2-Ethyl-1-hexanol, the oral LD50 in rats is reported as 3730 mg/kg, and the dermal LD50 in rabbits is 1970 mg/kg.[6] However, this information should be interpreted with caution as it does not directly reflect the toxicity of this compound.

Irritation and Corrosivity

Skin Irritation: this compound is reported to be irritating to the skin.[5] However, no quantitative data from standardized tests (e.g., OECD 404) were found. A safety data sheet for the related compound 2-Ethyl-1-hexanol indicates it causes skin irritation based on a study in rabbits following OECD Test Guideline 404.

Eye Irritation: There is evidence to suggest that this compound is a severe eye irritant.[5] One study conducted according to OECD Guideline 405 on a single rabbit demonstrated severe conjunctival irritation.[7]

Table 2: Summary of In Vivo Eye Irritation Study for this compound

| Parameter | Observation | Reference |

| Test Guideline | OECD 405 (Acute Eye Irritation/Corrosion) | [7] |

| Test Animal | 1 male rabbit | [7] |

| Dose | 0.1 mL (undiluted) | [7] |

| Route of Administration | Ocular instillation | [7] |

| Observations | - Moderate initial pain response.- Within 1 hour: Crimson-red conjunctivae, ocular discharge, and chemosis causing partial eversion of eyelids.- Within 4 hours: Intensification to a beefy-red appearance and chemosis obscuring part of the cornea.- Day 1: Minor corneal opacity which persisted.- Day 2: Little improvement in conjunctival condition, leading to humane euthanasia. | [7] |

| Conclusion | Classified as causing irreversible effects on the eye (Category 1) based on the precautionary principle. | [7] |

Respiratory Tract Irritation: this compound is also stated to be irritating to the respiratory system.[5] A safety data sheet for the related compound 2-Ethyl-1-hexanol indicates it may cause respiratory irritation. No specific studies were found for this compound.

Sensitization

No data on the skin sensitization potential of this compound were found.

Repeated Dose Toxicity

No studies on the repeated dose toxicity of this compound were identified.

Mutagenicity

No data on the mutagenic potential of this compound from in vitro (e.g., Ames test, micronucleus test) or in vivo studies were found.

Carcinogenicity

No data on the carcinogenic potential of this compound were found.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were identified.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are based on OECD Test Guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline is used to determine the potential of a substance to cause eye irritation or corrosion.[8][9][10][11]

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

This test is used to assess the potential of a substance to cause skin sensitization.[12][13][14][15][16]

Bacterial Reverse Mutation Test (OECD 471 - Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a substance.[17][18][19][20][21]

Toxicological Mechanisms of Aliphatic Alcohols

While no specific studies on the toxicological mechanism of this compound were found, the general mechanism for aliphatic alcohols involves non-specific, biophysical interactions with cell membranes.

Membrane Damage

The primary mechanism of toxicity for many aliphatic alcohols is believed to be membrane damage due to their solvent properties.[22][23] This can lead to increased membrane fluidity and disruption of cellular functions. The toxicity of straight-chain primary alcohols has been shown to correlate with their carbon chain length and their membrane/buffer partition coefficients.[22]

Metabolic Effects

Aliphatic alcohols can be metabolized by alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of corresponding aldehydes and carboxylic acids.[24] These metabolites can contribute to metabolic acidosis and other toxic effects.[24] Studies with various aliphatic alcohols in isolated perfused rat livers have shown increased lactate/pyruvate ratios, decreased hepatic ATP concentrations, and in some cases, depletion of reduced glutathione (B108866) (GSH) and an increase in malondialdehyde (MDA), an indicator of lipid peroxidation.[22][23]

Safety Precautions

Based on the available data, the following safety precautions are recommended when handling this compound:

-

Engineering Controls: Use in a well-ventilated area to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[5][25]

-

Skin Contact: Wash off with soap and plenty of water.[25]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[25]

-

Ingestion: Do not induce vomiting. Seek medical attention.[25]

-

Conclusion

The available toxicological data for this compound is sparse, with the most definitive evidence pointing to its classification as a severe eye irritant. It is also reported to be a skin and respiratory irritant. There is a significant lack of data regarding its acute and chronic systemic toxicity, sensitization potential, mutagenicity, carcinogenicity, and reproductive toxicity. In the absence of specific data, it is prudent to handle this compound with appropriate safety precautions to minimize exposure, particularly to the eyes and skin. Further research is warranted to fully characterize the toxicological profile of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 3-Hexanol, 4-ethyl- [webbook.nist.gov]

- 4. This compound | 19780-44-0 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. search.library.doc.gov [search.library.doc.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 15. ec.europa.eu [ec.europa.eu]

- 16. mbresearch.com [mbresearch.com]

- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 18. biosafe.fi [biosafe.fi]

- 19. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 20. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 21. vivotecnia.com [vivotecnia.com]

- 22. academic.oup.com [academic.oup.com]

- 23. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mmsl.cz [mmsl.cz]

- 25. spectrumchemical.com [spectrumchemical.com]

Solubility Profile of 4-Ethyl-3-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-3-hexanol, a C8 branched-chain alcohol. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages data from structurally similar C8 alcohols, namely 1-octanol (B28484) and 2-ethyl-1-hexanol, to provide a representative solubility profile. This guide includes a detailed experimental protocol for determining solubility and a visual workflow diagram to facilitate understanding of the process.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Alcohols, such as this compound, possess both a polar hydroxyl (-OH) group and a nonpolar alkyl chain. This dual nature dictates their solubility behavior in different solvents. The hydroxyl group can participate in hydrogen bonding with polar solvents like water, while the nonpolar carbon chain interacts favorably with nonpolar organic solvents through van der Waals forces.

In the case of this compound, the eight-carbon chain significantly influences its solubility. As the length of the carbon chain in alcohols increases, the nonpolar character becomes more dominant, leading to a decrease in solubility in polar solvents like water. Conversely, the extended carbon chain enhances solubility in nonpolar organic solvents.

Quantitative Solubility Data

| Solvent | Solute | Temperature (°C) | Solubility |

| Water | 1-Octanol | 20 | 0.3 g/L[1] |

| Water | 2-Ethyl-1-hexanol | 20 | 0.11 g/100ml [2] |

| Water | 2-Ethyl-1-hexanol | Not Specified | Soluble in about 720 parts water[3] |

| Ethanol | 1-Octanol | Not Specified | Soluble[4] |

| Ethanol | 2-Ethyl-1-hexanol | Not Specified | Miscible[5] |

| Diethyl Ether | 1-Octanol | Not Specified | Soluble[4] |

| Acetone | 2-Ethyl-1-hexanol | Not Specified | Soluble[6] |

| Chloroform | 1-Octanol | Not Specified | Soluble[4] |

| Dichloromethane | 2-Ethyl-1-hexanol | Not Specified | Soluble[6] |

Note: "Soluble" and "Miscible" indicate that the alcohol dissolves in the solvent, but the exact quantitative value was not specified in the source.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[7] The following protocol outlines the key steps for determining the solubility of a liquid analyte like this compound.

1. Materials and Equipment:

- Analyte (this compound)

- Selected solvents (e.g., water, ethanol, acetone)

- Glass flasks or vials with airtight stoppers

- Orbital shaker or magnetic stirrer with temperature control

- Analytical balance

- Pipettes and syringes

- Syringe filters (chemically inert, e.g., PTFE)

- Centrifuge (optional)

- Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the analyte (this compound) to a flask containing a known volume of the solvent. The excess of the analyte is crucial to ensure that the solution reaches saturation.

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the substance and solvent. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed for a period to allow the undissolved analyte to separate.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

To ensure no undissolved droplets of the analyte are included in the sample for analysis, filter the supernatant through a chemically inert syringe filter into a clean vial. Alternatively, the sample can be centrifuged to facilitate the separation of the excess analyte before taking the supernatant.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the working range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method (e.g., GC or HPLC) to determine the concentration of the analyte.

-

Calculate the original concentration of the analyte in the saturated solution by accounting for the dilution factor.

-

3. Data Reporting:

- The solubility is typically reported in units of mass per unit volume (e.g., g/L, mg/mL) or as a percentage by weight or volume at a specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility using the shake-flask method.

References

- 1. 1-Octanol - Wikipedia [en.wikipedia.org]

- 2. ICSC 0890 - 2-ETHYLHEXANOL [inchem.org]

- 3. 2-Ethyl-1-hexanol [drugfuture.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

Thermochemical Properties of 4-Ethyl-3-hexanol: A Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for 4-Ethyl-3-hexanol (CAS RN: 19780-44-0). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the energetic properties of this branched-chain alcohol. This document summarizes key thermochemical parameters, outlines relevant experimental methodologies, and presents a visual representation of a common experimental setup.

Core Thermochemical Data

The following tables summarize the available quantitative thermochemical data for this compound. It is important to note that the majority of the readily accessible data is derived from computational estimations.

Table 1: Calculated Molar Thermochemical Properties of this compound

| Property | Value | Units | Source |

| Molar Mass | 130.23 | g/mol | [1] |

| Standard Gibbs Free Energy of Formation (Gas) | -125.22 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (Gas) | -371.24 | kJ/mol | [2] |

| Enthalpy of Fusion at Standard Conditions | 13.52 | kJ/mol | [2] |

| Enthalpy of Vaporization at Standard Conditions | 49.31 | kJ/mol | [2] |

Note: The values presented in this table are calculated properties and have not been experimentally verified in the cited literature.

Table 2: Physical Properties of this compound

| Property | Value | Units | Source |

| Boiling Point | ~159-163 | °C | [3] |

| Melting Point | ~ -82 | °C | [3] |

| Density | ~0.835 | g/mL | [3] |

| Vapor Pressure at 25°C | 0.449 | mmHg | [3] |

| Refractive Index | 1.430 | - | [4] |

Note: These values are sourced from chemical databases and may be estimated or aggregated from various sources.

Experimental Protocols: Determination of Enthalpy of Combustion

The enthalpy of combustion is a critical thermochemical parameter that can be determined experimentally through calorimetry. While specific experimental data for this compound is not available, a general methodology for alcohols is well-established. The following protocol describes a typical experimental setup for determining the enthalpy of combustion of a liquid alcohol like this compound using a simple calorimeter.

Principle

A known mass of the alcohol is burned in a spirit burner, and the heat released is used to raise the temperature of a known mass of water in a calorimeter. By measuring the temperature change of the water, the heat absorbed by the water can be calculated. Assuming all the heat released by the combustion is absorbed by the water, the enthalpy of combustion of the alcohol can be determined.

Apparatus

-

Spirit burner

-

Copper calorimeter

-

Thermometer (0.1 °C resolution)

-

Digital balance (0.01 g resolution)

-

Measuring cylinder

-

Draught shield

-

Stirrer

-

Clamp and stand

Procedure

-

Preparation: A known volume (e.g., 100 cm³) of water is measured and placed into the copper calorimeter. The calorimeter is then placed inside a draught shield to minimize heat loss to the surroundings.

-

Initial Measurements: The initial mass of the spirit burner containing this compound is recorded. The initial temperature of the water in the calorimeter is also recorded.

-

Combustion: The spirit burner is placed under the calorimeter and the wick is lit. The water is stirred continuously to ensure uniform temperature distribution.

-

Temperature Monitoring: The temperature of the water is monitored, and the flame is extinguished after a significant temperature rise (e.g., 20-30 °C) has been achieved.

-

Final Measurements: The final temperature of the water is recorded. The final mass of the spirit burner is immediately measured to determine the mass of alcohol consumed.

-

Calculations:

-

The heat absorbed by the water (q) is calculated using the formula: q = m_water * c_water * ΔT where:

-

m_water is the mass of the water

-

c_water is the specific heat capacity of water (4.184 J/g°C)

-

ΔT is the change in temperature of the water

-

-

The number of moles of alcohol burned is calculated from the mass of alcohol consumed and its molar mass.

-

The enthalpy of combustion (ΔHc) per mole of alcohol is then calculated.

-

It is crucial to acknowledge that this simple calorimetric method is prone to significant heat loss to the environment, leading to experimental values that are often lower than theoretical values.

Visualizations

Experimental Workflow for Calorimetry

The following diagram illustrates the logical workflow of the experimental procedure for determining the enthalpy of combustion of an alcohol using a simple calorimeter.

Synthesis of this compound

This compound is typically synthesized through the reduction of 4-ethyl-3-hexanone. This reaction is a standard procedure in organic chemistry.

References

- 1. scbt.com [scbt.com]

- 2. 3-Hexanol, 4-ethyl- (CAS 19780-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [chembk.com]

- 4. This compound [stenutz.eu]

- 5. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Ethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-3-hexanol, a secondary alcohol with the chemical formula C8H18O, possesses two chiral centers, giving rise to a set of four distinct stereoisomers.[1][2] The spatial arrangement of the ethyl and hydroxyl groups at these stereogenic carbons dictates the molecule's three-dimensional structure and, consequently, its optical activity and biological interactions. Understanding the unique properties and synthesis of each stereoisomer is critical for applications in pharmacology, materials science, and fragrance chemistry, where specific enantiomeric and diastereomeric forms can elicit vastly different effects. This guide provides a comprehensive overview of the stereochemistry of this compound, including quantitative data, detailed experimental protocols for its synthesis and separation, and visual representations of its stereoisomeric relationships and analytical workflows.

Introduction to the Stereochemistry of this compound

This compound has two chiral centers at carbon atoms 3 and 4. The presence of these two stereocenters results in the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be categorized into two pairs of enantiomers and two pairs of diastereomers.

-

Enantiomers: The (3R,4R) and (3S,4S) isomers are a pair of non-superimposable mirror images. Similarly, the (3R,4S) and (3S,4R) isomers constitute another enantiomeric pair. Enantiomers share identical physical properties such as boiling point and density but exhibit opposite optical rotation.[3]

-

Diastereomers: The relationship between any stereoisomer from the (3R,4R)/(3S,4S) pair and any stereoisomer from the (3R,4S)/(3S,4R) pair is diastereomeric. Diastereomers are not mirror images of each other and have distinct physical and chemical properties.

The structural relationships between the stereoisomers of this compound are depicted in the following diagram.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2] |

| Molar Mass | 130.23 g/mol | [1] |

| Boiling Point | ~159-163 °C | |

| Melting Point | ~ -82 °C | |

| Density | ~0.835 - 0.8414 g/mL | |

| Optical Rotation | Specific values for each stereoisomer are not widely reported and require experimental determination. |

Experimental Protocols

Synthesis of Racemic this compound via Reduction of 4-Ethyl-3-hexanone

The synthesis of a racemic mixture of this compound stereoisomers is typically achieved through the reduction of the corresponding ketone, 4-ethyl-3-hexanone.

Materials:

-

4-Ethyl-3-hexanone

-

Sodium borohydride (B1222165) (NaBH4)

-

Methanol (B129727) (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-3-hexanone in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-